![molecular formula C10H17N3O2 B1467717 Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate CAS No. 874196-89-1](/img/structure/B1467717.png)
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is substituted with an ethyl carboxylate group at the 4-position and a dimethylaminoethyl group at the 1-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazole ring, an ethyl carboxylate group, and a dimethylaminoethyl group . The exact structure would need to be determined using techniques such as NMR spectroscopy .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The carboxylate group is a good nucleophile and could participate in various reactions. The dimethylamino group could also influence the compound’s reactivity .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate and dimethylamino groups could impact its solubility .
Scientific Research Applications
Synthesis and Medicinal Chemistry Applications
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate is a chemical compound belonging to the pyrazole class, which has gained attention in synthetic and medicinal chemistry due to its versatile biological activities. Research has highlighted the significance of pyrazole derivatives as pharmacophores, playing crucial roles in the development of biologically active compounds. These derivatives exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The success of pyrazole-based COX-2 inhibitors underscores the importance of this class in medicinal chemistry, offering a promising template for drug discovery and development. Various synthetic methods, including condensation followed by cyclization and multicomponent reactions (MCRs), have been employed to synthesize pyrazole heterocycles under different conditions, highlighting their potential as useful synthons in organic synthesis (Dar & Shamsuzzaman, 2015).
Heterocyclic Compound Synthesis
Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate serves as a building block for heterocyclic compounds, which are fundamental in organic chemistry due to their synthetic applicability and biological activity. Pyrazole carboxylic acid derivatives, in particular, are highlighted for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral activities. The mini-review by Cetin (2020) provides an overview of the synthesis of these derivatives and their biological applications, demonstrating the compound's utility in extending the categories of heterocyclic systems and guiding the design of active biological agents (Cetin, 2020).
Chemical Modification and Material Science Applications
Beyond medicinal chemistry, the versatility of pyrazole derivatives extends into material science and chemical modification of biopolymers. For instance, ionic liquids, which can include pyrazole-derived solvents, have been used as reaction media for the chemical modification of cellulose. This application demonstrates the potential of using ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate derivatives in developing novel materials and enhancing the properties of existing ones through chemical modifications under mild conditions (Heinze et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
Compounds with similar structures have been observed to undergo photo-induced electron transfer reactions . This suggests that Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate might interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ethyl 1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylate. For instance, the compound should be kept away from strong oxidizing agents, light, and heat for optimal stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 1-[2-(dimethylamino)ethyl]pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-4-15-10(14)9-7-11-13(8-9)6-5-12(2)3/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBQBKZRAQHWVJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



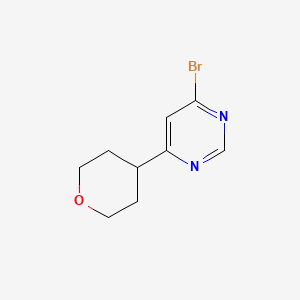


![{6-[4-(Trifluoromethyl)phenyl]-3-pyridinyl}methanamine](/img/structure/B1467640.png)

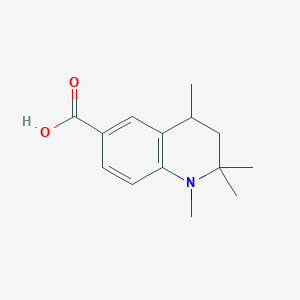
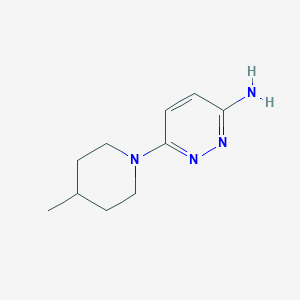


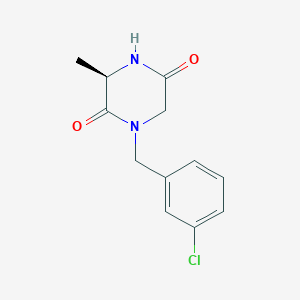

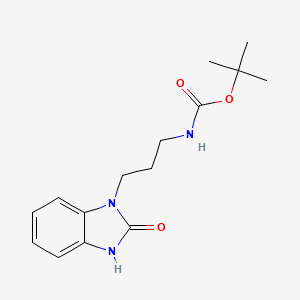
![(3R)-1-[(1-hydroxycyclohexyl)methyl]pyrrolidin-3-ol](/img/structure/B1467655.png)
